N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide
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Overview
Description
N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide is a compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of the benzamide group further enhances its chemical properties and potential applications. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide are lipophilic amino acids such as LEU4607, ILE406, and ALA410 . These amino acids play a crucial role in protein structure and function, and their interaction with the compound can influence various biological processes.
Mode of Action
this compound interacts with its targets through a β-attack on the benzylidene moiety, followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization . This interaction results in changes to the structure and function of the target proteins, potentially altering their activity and the biological processes they are involved in.
Biochemical Pathways
It is known that the compound can influence the production of reactive oxygen species (ros), which play a key role in various cellular processes, including cell signaling, apoptosis, and immune response . Disturbances in ROS production can lead to oxidative stress, which is associated with various diseases.
Pharmacokinetics
The compound’s interaction with lipophilic amino acids suggests that it may be well-absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets and pathways. The compound has been associated with various biological activities, including antioxidant, antiviral, and antimalarial effects . It may also have potential as a chemotherapeutic agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, external factors such as smoke, diet, alcohol, and certain drugs can affect the body’s redox equilibrium, potentially influencing the compound’s antioxidant activity . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide undergoes various chemical reactions,
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(11-6-2-1-3-7-11)16-14-10-12-8-4-5-9-13(12)18-14/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIITUAGSKFHPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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